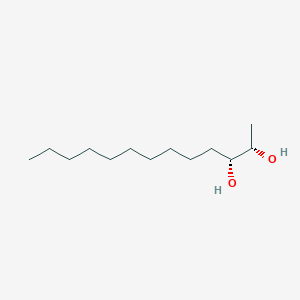

(2S,3R)-Tridecane-2,3-diol

Description

Significance of Chiral 1,2-Diols in Contemporary Organic Chemistry

Chiral 1,2-diols, also known as vicinal diols or glycols, are pivotal structural motifs and versatile intermediates in organic synthesis. Their utility stems from the presence of two adjacent stereogenic centers and the reactivity of the hydroxyl groups, which can be readily transformed into a variety of other functional groups. These compounds serve as crucial building blocks for the synthesis of complex natural products, pharmaceuticals, and advanced materials. uni-duesseldorf.demdpi.com

The value of chiral vicinal diols is underscored by their role as precursors to other key chiral molecules. For instance, they can be converted into chiral epoxides, amino alcohols, and alpha-hydroxy ketones, which are themselves valuable synthetic intermediates. uni-duesseldorf.de Furthermore, the diol functionality can act as a chiral ligand or auxiliary, guiding the stereochemical outcome of subsequent reactions.

The synthesis of these diols with high stereocontrol is a central theme in asymmetric synthesis. Seminal methods such as the Sharpless asymmetric dihydroxylation have revolutionized the ability of chemists to introduce this functionality with high enantioselectivity. mdpi.comwikipedia.org This reaction, which employs osmium tetroxide and a chiral quinine-based ligand, allows for the predictable formation of either the (R,R)- or (S,S)-diol from an alkene. wikipedia.org

Stereochemical Complexity and Importance of Specific Diastereomers in Tridecane-2,3-diol

Tridecane-2,3-diol possesses two stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers and are referred to as the syn or erythro diastereomers. The (2R,3S) and (2S,3R) isomers form another pair of enantiomers and are known as the anti or threo diastereomers. The specific compound of interest, (2S,3R)-Tridecane-2,3-diol, is one of the anti diastereomers.

The precise stereochemistry of a vicinal diol is critical as it dictates the three-dimensional arrangement of the molecule, which in turn governs its biological activity and physical properties. In the context of natural products and pharmaceuticals, often only one specific stereoisomer exhibits the desired biological effect, while others may be inactive or even detrimental. Therefore, the ability to synthesize a single, desired diastereomer and enantiomer is of paramount importance. The synthesis of anti-1,2-diols can be achieved through various stereoselective methods, including certain aldol-Tishchenko reactions and the ring-opening of epoxides. buu.ac.th

Overview of Research Trajectories Pertaining to this compound and Analogues

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader field of long-chain chiral diols is an active area of investigation. Long-chain diols are known to occur naturally, particularly in marine and lacustrine environments, where they are produced by organisms such as eustigmatophyte algae. copernicus.orgfrontiersin.orgpnas.org These naturally occurring diols often have specific stereochemistry and are used as biomarkers in paleoceanographic and climate studies.

Synthetic efforts towards long-chain chiral diols are often driven by the need for reference compounds for these environmental studies or as components of complex lipid structures. The synthesis of these molecules typically relies on established asymmetric methodologies. For instance, the asymmetric dihydroxylation of a terminal alkene like 1-tridecene (B165156) would yield the corresponding syn-diol, (2R,3R)- or (2S,3S)-tridecane-2,3-diol, depending on the chiral ligand used. wikipedia.orgjst.go.jpamazonaws.com To obtain the anti-diastereomer, this compound, alternative strategies would be required, such as the stereoselective reduction of an α-hydroxy ketone or the ring-opening of a chiral epoxide. Enzymatic methods using alcohol dehydrogenases have also shown promise in the stereoselective synthesis of vicinal diols. uni-duesseldorf.defrontiersin.org

Research into the applications of long-chain diols extends to materials science, where they can be used as monomers for the synthesis of polyesters and polyurethanes, imparting specific physical properties due to their long alkyl chains. csic.es While direct applications of this compound are not widely reported, its structural motif is analogous to components of bioactive natural products, suggesting potential for future investigations into its biological activity.

Data Tables

Table 1: Physicochemical Properties of Analogous Long-Chain 1,2-Diols

| Property | Value (for Octane-1,2-diol) |

| Molecular Formula | C8H18O2 |

| Molecular Weight | 146.23 g/mol |

| Appearance | Colorless, viscous liquid |

| Melting Point | 27 °C |

| Boiling Point | 256 °C |

| Density | 0.9966 g/cm³ |

| Solubility | Soluble in polar solvents like water, ethanol, and acetone (B3395972). Solubility in water is moderated by the hydrophobic octyl chain. solubilityofthings.com |

This data is for an analogous compound and should be considered as an estimate for this compound.

Table 2: Spectroscopic Data for a Related Long-Chain Diol Derivative

The following table provides representative spectroscopic data for a derivative of a long-chain diol, which can be indicative of the types of signals expected for this compound. The data is for (2S,3R)-1-(3-(phenylamino)-1H-indol-2-yl)butane-2,3-diol. rsc.org

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR (400 MHz, CD₃OD) | δ 7.30 (d, J = 8.2 Hz, 1H), 7.21 (d, J = 7.8 Hz, 1H), 7.07 – 7.00 (m, 3H), 6.91 (d, J = 7.2 Hz, 1H), 6.63 – 6.53 (m, 3H), 3.76 (dt, J = 8.6, 4.8 Hz, 1H), 3.64 – 3.57 (m, 1H), 3.03 (dd, J = 14.8, 4.2 Hz, 1H), 2.80 (dd, J = 14.8, 8.4 Hz, 1H), 1.16 (d, J = 6.4 Hz, 3H) |

| ¹³C NMR (100 MHz, CD₃OD) | δ 149.0, 134.8, 131.9, 128.5, 125.6, 120.5, 118.2, 117.5, 116.6, 114.8, 113.0, 110.5, 75.1, 70.0, 28.7, 17.1 |

| Mass Spectrometry (ESI) | Calculated for C₁₈H₂₁N₂O₂ ([M+H]⁺): 297.1598, found: 297.1597 |

This data is for an analogous, more complex diol derivative and serves as an illustrative example. rsc.org The determination of enantiomeric excess for chiral diols can be achieved using NMR spectroscopy with chiral derivatizing or solvating agents. acs.orgbath.ac.ukrsc.orgscispace.comacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

827608-95-7 |

|---|---|

Molecular Formula |

C13H28O2 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

(2S,3R)-tridecane-2,3-diol |

InChI |

InChI=1S/C13H28O2/c1-3-4-5-6-7-8-9-10-11-13(15)12(2)14/h12-15H,3-11H2,1-2H3/t12-,13+/m0/s1 |

InChI Key |

WHMDTCFMHYIZKN-QWHCGFSZSA-N |

Isomeric SMILES |

CCCCCCCCCC[C@H]([C@H](C)O)O |

Canonical SMILES |

CCCCCCCCCCC(C(C)O)O |

Origin of Product |

United States |

Stereochemical Principles and Characterization of 2s,3r Tridecane 2,3 Diol

Elucidation of Stereochemistry in Vicinal Diols

Vicinal diols, also known as 1,2-diols, are organic compounds containing two hydroxyl (-OH) groups attached to adjacent carbon atoms. The spatial arrangement of these hydroxyl groups and the substituents on the chiral centers defines the stereochemistry of the molecule. The elucidation of stereochemistry in vicinal diols is crucial as different stereoisomers can exhibit distinct physical, chemical, and biological properties.

Several methods are employed to determine the relative and absolute stereochemistry of vicinal diols. chemistrysteps.com These methods often involve spectroscopic techniques and chemical derivatization. Common approaches include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative configuration of stereocenters. msu.edu For vicinal diols, the coupling constants (J-values) between the protons on the chiral carbons can provide information about their dihedral angle, which in turn helps to deduce the syn or anti relationship of the hydroxyl groups. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can also reveal through-space interactions between protons, further aiding in stereochemical assignment. nih.gov The formation of cyclic derivatives, such as acetonides, can lock the conformation of the diol and make the interpretation of NMR data more straightforward. nih.gov

Exciton-Coupled Circular Dichroism (ECCD): This technique is particularly useful for determining the absolute stereochemistry of diols. msu.edu It involves derivatizing the diol with a chromophore, such as a porphyrin, and analyzing the resulting circular dichroism spectrum. msu.edu The sign of the Cotton effect in the ECCD spectrum can be correlated to the absolute configuration of the chiral centers. msu.edu

Chemical Derivatization and Chromatography: Derivatizing diols with chiral reagents, such as Mosher's acid, can create diastereomeric esters that can be distinguished by chromatographic or spectroscopic methods. amazonaws.com This allows for the determination of enantiomeric excess and, in some cases, the absolute configuration. amazonaws.com

X-ray Crystallography: When a single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry. ox.ac.uk

The terms cis and trans are often used to describe the relative orientation of the hydroxyl groups in cyclic diols, while syn and anti are used for acyclic diols. chemistrysteps.com A syn arrangement corresponds to the hydroxyl groups being on the same side in a Fischer projection, while an anti arrangement has them on opposite sides. ox.ac.uk

Configurational Assignments and Absolute Stereochemistry Determination for (2S,3R)-Tridecane-2,3-diol

This compound has two chiral centers at carbons 2 and 3. The designation (2S,3R) specifies the absolute configuration at these centers according to the Cahn-Ingold-Prelog (CIP) priority rules. stackexchange.comqmul.ac.uk

At carbon 2, the priority of the substituents is: -OH > -CH(OH)(CH₂)₉CH₃ > -CH₃ > -H. With the lowest priority group (-H) pointing away, the sequence from highest to lowest priority (-OH → -CH(OH)(CH₂)₉CH₃ → -CH₃) is counter-clockwise, hence the 'S' configuration.

At carbon 3, the priority of the substituents is: -OH > -CH(OH)CH₃ > -(CH₂)₉CH₃ > -H. With the lowest priority group (-H) pointing away, the sequence from highest to lowest priority (-OH → -CH(OH)CH₃ → -(CH₂)₉CH₃) is clockwise, hence the 'R' configuration.

The determination of this specific configuration relies on experimental techniques. A common strategy involves the derivatization of the diol with a chiral agent, followed by spectroscopic analysis, typically NMR. researchgate.net For instance, the formation of bis-(R)- and bis-(S)-MPA (α-methoxyphenylacetic acid) esters allows for the comparison of their ¹H NMR spectra. The differences in chemical shifts (ΔδRS) of the protons near the chiral centers can be correlated to the absolute configuration of the diol. researchgate.net

Another powerful method is the use of competing enantioselective acylation (CEA) coupled with LC/MS analysis, which can determine the absolute configuration of secondary alcohols even in a mixture of compounds. nih.gov

Theoretical Considerations of Stereoisomerism in Tridecane-2,3-diol

Tridecane-2,3-diol has two stereogenic centers at positions 2 and 3. The maximum number of possible stereoisomers for a molecule with 'n' stereogenic centers is 2^n. ic.ac.uk

For Tridecane-2,3-diol, where n=2, there are a maximum of 2² = 4 possible stereoisomers. ic.ac.uk These are:

(2R,3R)-Tridecane-2,3-diol

(2S,3S)-Tridecane-2,3-diol

(2R,3S)-Tridecane-2,3-diol

this compound

These stereoisomers can be classified into pairs of enantiomers and diastereomers.

Enantiomers are non-superimposable mirror images of each other. utdallas.edu In this case, the enantiomeric pairs are:

(2R,3R) and (2S,3S)

(2R,3S) and (2S,3R)

Diastereomers are stereoisomers that are not mirror images of each other. ic.ac.uk Any stereoisomer in one enantiomeric pair is a diastereomer of any stereoisomer in the other pair. For example, (2R,3R)-Tridecane-2,3-diol is a diastereomer of (2R,3S)-Tridecane-2,3-diol and this compound.

Unlike enantiomers, which have identical physical properties except for the direction in which they rotate plane-polarized light, diastereomers have different physical and chemical properties. ic.ac.uk

It is important to note that if the substituents on the chiral carbons were identical, the possibility of a meso compound would arise. A meso compound is an achiral member of a set of diastereoisomers that also includes at least one chiral member. ic.ac.uk However, in Tridecane-2,3-diol, the groups attached to C2 and C3 are different (a methyl group and a hydrogen on C2, versus a decyl group and a hydrogen on C3, in addition to the hydroxyl groups and the bond to the other chiral carbon), so no meso compound is possible.

Chemical Transformations and Reactivity Profiles of 2s,3r Tridecane 2,3 Diol

Regioselective and Stereoselective Functional Group Interconversions of the Hydroxyl Groups

The hydroxyl groups of (2S,3R)-tridecane-2,3-diol can be converted into a range of other functional groups. Such transformations often require the initial conversion of the hydroxyls into better leaving groups, such as sulfonate esters (tosylates, mesylates). vanderbilt.edu The stereochemistry of these reactions is crucial, as substitutions on the chiral centers can proceed with either retention or inversion of configuration.

Key interconversions include:

Monotosylation: By using one equivalent of tosyl chloride (TsCl) in the presence of a base like pyridine, it is possible to selectively activate one hydroxyl group. The C2 hydroxyl is generally more sterically hindered than the C3 hydroxyl, which could lead to preferential tosylation at the C3 position under kinetically controlled conditions.

Conversion to Halides: The diol can be converted to the corresponding dihalide. For instance, treatment with thionyl chloride (SOCl₂) can yield dichlorides, while phosphorus tribromide (PBr₃) can yield dibromides. These reactions often proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at both chiral centers.

Conversion to Azides: Following the activation of the hydroxyl groups as tosylates, a subsequent reaction with sodium azide (B81097) (NaN₃) can produce the corresponding diazide through an Sₙ2 displacement. This reaction proceeds with inversion of configuration at both stereocenters.

Table 1: Selected Functional Group Interconversions of this compound

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Stereochemical Outcome |

| This compound | 1. TsCl, Pyridine2. NaI, Acetone (B3395972) | (2S,3S)-3-Iodo-2-tridecanol & (2R,3R)-2-Iodo-3-tridecanol | Tosylation, Finkelstein Reaction vanderbilt.edu | Inversion at one center |

| This compound | PBr₃, Pyridine | (2S,3S)-2,3-Dibromotridecane & (2R,3R)-2,3-Dibromotridecane | Nucleophilic Substitution | Inversion at both centers |

| This compound | 1. MsCl, Et₃N2. NaN₃, DMF | (2S,3S)-3-Azido-2-tridecanol & (2R,3R)-2-Azido-3-tridecanol | Mesylation, Nucleophilic Substitution | Inversion at one center |

Cyclization Reactions for the Formation of Chiral Heterocyclic Derivatives

The 1,2-diol motif is an excellent precursor for the synthesis of various five-membered heterocyclic rings. These cyclization reactions are often highly stereoselective, with the geometry of the product being dictated by the anti relationship of the diol's hydroxyl groups.

Common cyclization reactions include:

Acetonide Formation: Reaction with acetone in the presence of an acid catalyst yields a cyclic ketal, specifically a 2,2-dimethyl-1,3-dioxolane (B146691) derivative. This reaction is commonly used to protect the 1,2-diol functionality during other synthetic steps.

Epoxide Formation: this compound can be converted into a chiral epoxide. A typical two-step procedure involves selective monotosylation of one hydroxyl group, followed by treatment with a base. The remaining hydroxyl group acts as an intramolecular nucleophile, displacing the tosylate group via an Sₙ2 reaction to form the epoxide ring. Due to the anti configuration of the diol, this process leads to the formation of a trans-epoxide.

Cyclic Sulfate Formation: Treatment with thionyl chloride (SOCl₂) followed by oxidation (e.g., with RuCl₃/NaIO₄) can form a cyclic sulfate. These cyclic sulfates are versatile intermediates, capable of reacting with a variety of nucleophiles.

Table 2: Cyclization Reactions Starting from this compound

| Reagent(s) | Product Type | Heterocyclic Ring | Notes |

| Acetone, H⁺ | Acetonide (Ketal) | 1,3-Dioxolane | Common protecting group strategy. |

| 1. TsCl, Pyridine2. NaH | Epoxide | Oxirane | Proceeds via intramolecular Sₙ2 reaction. |

| 1. SOCl₂2. RuCl₃, NaIO₄ | Cyclic Sulfate | 1,3,2-Dioxathiolane 2,2-dioxide | Reactive intermediate for nucleophilic opening. |

Oxidative and Reductive Manipulations of the (2S,3R)-Diol Structure

The hydroxyl groups and the carbon-carbon bond between them are susceptible to various oxidative and reductive transformations.

Oxidative Cleavage: A hallmark reaction of vicinal diols is the oxidative cleavage of the C-C bond between the hydroxyl-bearing carbons. ucr.edu Reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are highly specific for this transformation. Cleavage of this compound yields two smaller carbonyl compounds: propanal and undecanal.

Oxidation of Hydroxyl Groups: The secondary hydroxyl groups can be oxidized to ketones. ucr.eduimperial.ac.uk Using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation conditions can convert the diol into the corresponding diketone, tridecane-2,3-dione. Harsher oxidizing agents like chromic acid (Jones reagent) would also effect this transformation. ucr.edu

Reductive Deoxygenation: While the diol is an alcohol, it can be fully deoxygenated to form an alkene. The Corey-Winter olefination is a classic method for this transformation. It involves converting the diol to a cyclic thionocarbonate, which is then treated with a phosphite (B83602) reagent like triethyl phosphite to yield (E)-tridec-2-ene with high stereoselectivity.

Table 3: Oxidative and Reductive Reactions of this compound

| Reaction Type | Reagent(s) | Product(s) | Key Transformation |

| Oxidative Cleavage | NaIO₄ or Pb(OAc)₄ | Propanal and Undecanal | Cleavage of the C2-C3 bond. |

| Oxidation | PCC or DMP | Tridecane-2,3-dione | Oxidation of both hydroxyl groups to ketones. |

| Reductive Olefination | 1. Thiophosgene, DMAP2. P(OEt)₃ | (E)-Tridec-2-ene | Deoxygenation to form an alkene. |

Reaction Mechanisms of Transformations Involving the (2S,3R)-Diol Substructure

Understanding the mechanisms of these reactions is key to predicting and controlling their outcomes.

Mechanism of Oxidative Cleavage with Periodate: The reaction begins with the formation of a cyclic periodate ester intermediate from the diol and the periodate ion. msuniv.ac.in This five-membered ring intermediate then undergoes a concerted fragmentation. The electron flow leads to the cleavage of the C2-C3 bond and the formation of two carbonyl groups, while the iodine atom is reduced.

Mechanism of Epoxide Formation: This transformation is a classic example of an intramolecular Williamson ether synthesis. The first step is the selective tosylation of one hydroxyl group (e.g., at C3) to create a good leaving group. The addition of a non-nucleophilic base deprotonates the remaining C2 hydroxyl, which then acts as an internal nucleophile. It attacks the C3 carbon from the backside, displacing the tosylate group in an Sₙ2 fashion and forming the epoxide ring with inversion of configuration at the C3 center.

Mechanism of Oxidation with Cr(VI): The oxidation of an alcohol with a chromium(VI) reagent like chromic acid involves the formation of a chromate (B82759) ester. ucr.edu For this compound, this would happen at one of the hydroxyl groups. A base (often water) then removes a proton from the carbon bearing the chromate ester, and the C-H bond electrons flow to form a C=O double bond, concurrently breaking the O-Cr bond and reducing Cr(VI) to Cr(IV). ucr.edu

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

(2S,3R)-Tridecane-2,3-diol as a Precursor for Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The development of novel chiral ligands is a driving force in the advancement of asymmetric catalysis. Chiral diols are frequently employed as starting materials for the synthesis of ligands that can effectively transfer stereochemical information from the catalyst to the substrate. This compound is an ideal precursor for a range of chiral ligands due to its readily available stereocenters.

The vicinal diol functionality can be transformed into various coordinating groups, such as phosphinites, phosphonites, or integrated into heterocyclic structures like oxazolines. For instance, the reaction of the diol with chlorodiphenylphosphine (B86185) in the presence of a base can yield a chiral diphosphinite ligand. The long tridecyl chain of the diol can influence the solubility and steric environment of the resulting metal complex, which can be advantageous in certain catalytic systems.

These ligands, when complexed with transition metals like rhodium, iridium, or palladium, can catalyze a wide array of asymmetric reactions, including hydrogenations, hydroformylations, and allylic alkylations. The C2-symmetry or non-symmetrical nature of the ligands derived from this compound plays a crucial role in determining the enantioselectivity of the catalyzed reaction.

Table 1: Representative Chiral Ligands Derived from Vicinal Diols and Their Applications

| Ligand Type | Metal | Reaction Type | Typical Substrate | Enantiomeric Excess (ee) |

| Diphosphinite | Rh(I) | Asymmetric Hydrogenation | α-Acetamidocinnamic acid | >95% |

| Bis(oxazoline) | Cu(II) | Friedel-Crafts Alkylation | Indole and nitroalkene | up to 99% |

| Phosphoramidite | Rh(I) | Asymmetric Hydroformylation | Styrene | up to 98% |

Utilization of the (2S,3R)-Diol Moiety in Asymmetric Induction

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, under the influence of a chiral feature present in the substrate, reagent, or catalyst. constantsystems.com The stereochemically defined diol moiety of this compound can be a powerful directing group in substrate-controlled diastereoselective reactions.

When incorporated into a larger molecule, the diol can be temporarily converted into a chiral acetal (B89532) or ketal, which can effectively shield one face of a nearby reactive center, thereby directing the approach of a reagent from the less hindered face. For example, the formation of a chiral acetal with a prochiral ketone can lead to highly diastereoselective additions of nucleophiles to the carbonyl group.

Role of this compound as a Chiral Synthon for the Construction of Complex Organic Molecules

A chiral synthon is a stereochemically pure building block used in the synthesis of complex molecules. This compound, with its two defined stereocenters and a long lipophilic chain, is a valuable chiral synthon for the synthesis of various natural products and biologically active molecules, particularly those containing long-chain aliphatic components, such as sphingolipids, macrolides, and polyether antibiotics. rsc.orgnih.gov

The synthesis of such molecules often relies on a "chiral pool" approach, where readily available enantiopure starting materials are elaborated into the final target. nih.gov The (2S,3R)-diol can be prepared through methods like the Sharpless asymmetric dihydroxylation of (E)-2-tridecene, which provides reliable access to the desired stereoisomer with high enantiomeric purity. mdpi.comacs.orgwikipedia.org

Once obtained, the diol can be differentially protected, and each hydroxyl group can be selectively functionalized to build up the carbon skeleton of the target molecule. For example, one hydroxyl group could be oxidized to a ketone, which then serves as an electrophilic site for C-C bond formation, while the other hydroxyl group is protected or carries another functional handle for subsequent transformations. This stepwise and controlled functionalization allows for the precise installation of additional stereocenters and the construction of complex molecular architectures.

Table 2: Examples of Natural Product Classes Synthesized from Chiral Diol Synthons

| Natural Product Class | Key Structural Feature | Role of Chiral Diol |

| Sphingolipids | Long-chain amino alcohol backbone | Provides the stereocenters of the sphingoid base |

| Macrolides | Large lactone ring with multiple stereocenters | Serves as a starting point for the assembly of the polyketide chain |

| Polyether Antibiotics | Multiple cyclic ether units | The diol's stereocenters dictate the stereochemistry of the ether rings |

Computational and Theoretical Investigations of 2s,3r Tridecane 2,3 Diol

Quantum Chemical Studies on Conformation and Intramolecular Interactions

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the three-dimensional structure and energetic properties of molecules like (2S,3R)-Tridecane-2,3-diol. manchester.ac.ukrsc.org The conformational landscape of this diol is primarily dictated by the rotation around the C2-C3 carbon-carbon bond and the orientations of the two hydroxyl groups.

The relative stability of different conformers is governed by a delicate balance of steric hindrance between the long tridecyl chain and the hydroxyl groups, as well as the potential for intramolecular hydrogen bonding. Theoretical calculations can predict the dihedral angles, bond lengths, and bond angles of the most stable conformers. For vicinal diols, intramolecular hydrogen bonding between the two hydroxyl groups often plays a significant role in stabilizing specific conformations, typically leading to a gauche arrangement of the oxygen atoms.

Table 1: Calculated Conformational Data for this compound (Illustrative)

| Conformer | Dihedral Angle (H-O-C2-C3) | Dihedral Angle (O-C2-C3-O) | Relative Energy (kcal/mol) | Hydrogen Bond Distance (Å) |

| Gauche 1 | 60° | 65° | 0.00 | 2.1 |

| Gauche 2 | -60° | -70° | 0.5 | 2.2 |

| Anti | 180° | 180° | 2.5 | N/A |

Note: The data in this table is illustrative and based on general principles of diol conformation. Actual values would be derived from specific DFT calculations.

These computational studies reveal that the gauche conformers, stabilized by an intramolecular hydrogen bond, are generally lower in energy than the anti-conformer where such an interaction is absent. The long alkyl chain introduces additional conformational complexity, but its flexibility means that the local interactions around the chiral centers are the most critical in determining the preferred geometry.

Theoretical Prediction of Stereoselectivity in Reactions Leading to this compound

The synthesis of a specific stereoisomer like this compound with high enantiomeric excess relies heavily on stereoselective reactions. The Sharpless asymmetric dihydroxylation is a cornerstone method for achieving this transformation, and computational studies have been instrumental in understanding the origins of its high stereoselectivity. wikipedia.orgnih.gov

Theoretical models of the Sharpless dihydroxylation reaction mechanism have elucidated the transition state structures responsible for the facial selectivity of the olefin. wikipedia.org The reaction proceeds through a [3+2] cycloaddition of the alkene to an osmium tetroxide complex bearing a chiral ligand. wikipedia.org The choice of the chiral ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (B8771983) (DHQD) derivative, dictates which face of the double bond is hydroxylated.

For the synthesis of this compound from (E)-tridec-2-ene, the use of a DHQ-based ligand (e.g., in AD-mix-α) would be predicted by theoretical models to favor the formation of the (2S,3R) isomer. Computational models of the transition state show that the chiral ligand creates a binding pocket that preferentially accommodates one enantiotopic face of the alkene over the other, leading to the observed high stereoselectivity. These models consider non-covalent interactions, such as π-π stacking and steric repulsion, between the substrate and the chiral ligand framework.

Mechanistic Insights into Catalytic Processes Involving the (2S,3R)-Diol

Beyond its formation, this compound can itself participate in or influence catalytic processes. Computational studies can provide mechanistic insights into such reactions. For instance, vicinal diols are key substrates in reactions like catalytic deoxydehydration to form alkenes. manchester.ac.ukrsc.orgresearchgate.netroyalsocietypublishing.org

Density functional theory (DFT) calculations can be employed to investigate the reaction pathways of the conversion of this compound to the corresponding alkene, catalyzed by transition metal complexes. These studies can determine the activation barriers for key steps, such as the condensation of the diol onto the metal center, the reduction of the metal-oxo species, and the final elimination of the alkene. rsc.org

Furthermore, chiral diols can serve as ligands for metal catalysts in other asymmetric transformations. Theoretical calculations can help in the design of such catalysts by predicting the structure of the metal-diol complex and modeling its interaction with a prochiral substrate in the transition state. This allows for a rational approach to developing new catalytic systems where the chirality of this compound is transferred to the product of a different reaction.

Advanced Analytical Techniques for Stereochemical Elucidation of 2s,3r Tridecane 2,3 Diol

Spectroscopic Methods for Diastereomeric and Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of chiral molecules. While enantiomers are indistinguishable in a standard NMR experiment due to their identical magnetic properties, the use of chiral derivatizing agents (CDAs) can overcome this limitation. By reacting the diol with an enantiomerically pure CDA, a mixture of diastereomers is formed, which exhibit distinct NMR spectra.

One of the most widely used CDAs for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. nih.gov The diol is esterified with both the (R)- and (S)-enantiomers of MTPA chloride to produce the corresponding bis-MTPA esters. The resulting diastereomeric esters will have different spatial arrangements, leading to variations in the chemical shifts (δ) of the protons in their respective ¹H NMR spectra. The differences in chemical shifts (Δδ = δS - δR) between the (S)- and (R)-MTPA esters can be used to determine the absolute configuration of the stereogenic centers. nih.govnih.gov

Table 1: Representative ¹H NMR Data for the Bis-MTPA Esters of a Long-Chain 1,2-Diol Data is illustrative for a long-chain 1,2-diol and not specific to (2S,3R)-Tridecane-2,3-diol.

| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |

| H-1' | 3.65 | 3.75 | +0.10 |

| H-2' | 5.20 | 5.15 | -0.05 |

| H-3' | 1.60 | 1.58 | -0.02 |

| H-4' | 1.30 | 1.30 | 0.00 |

In addition to ¹H NMR, ¹³C NMR spectroscopy can also be employed for diastereomeric purity assessment. Although direct analysis of enantiomers is not possible, the diastereomers of this compound can often be distinguished by their unique ¹³C chemical shifts, sometimes with better resolution than in ¹H NMR spectra. acs.org

Chromatographic Strategies for Stereoisomer Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of stereoisomers. Chiral chromatography, in particular, allows for the direct separation of enantiomers.

Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a highly effective method for the separation of volatile stereoisomers like those of tridecane-2,3-diol, especially after derivatization to enhance volatility (e.g., as acetates or trimethylsilyl (B98337) ethers). The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. gcms.cz

Cyclodextrin-based CSPs are commonly used for the separation of diol enantiomers. sigmaaldrich.com These phases, such as those with permethylated or trifluoroacetylated β-cyclodextrin derivatives, can provide excellent resolution of the stereoisomers of long-chain diols. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving optimal separation. sigmaaldrich.com

The following table presents representative GC data for the separation of long-chain diol stereoisomers on a chiral column.

Table 2: Representative Chiral GC Separation Data for Long-Chain Diol Stereoisomers Data is illustrative and not specific to this compound.

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| (2R,3R) | 25.2 | |

| (2S,3S) | 25.8 | 1.5 |

| (2R,3S) | 26.5 | 1.8 |

| (2S,3R) | 27.1 | 1.6 |

| Column: Hypothetical Chiral GC Column (e.g., β-cyclodextrin-based) | ||

| Conditions: Optimized temperature program |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of stereoisomers. Similar to GC, chiral HPLC utilizes a chiral stationary phase to resolve enantiomers. For less volatile compounds or those that are thermally unstable, HPLC is often the method of choice. csfarmacie.cz

The separation of diol stereoisomers can be achieved on various types of CSPs, including polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). chromatographyonline.com The choice of mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is crucial for achieving good separation. nih.gov

Alternatively, diastereomers of this compound can be separated on a standard (achiral) silica (B1680970) gel column after derivatization with a chiral reagent. The resulting diastereomeric esters or urethanes have different polarities and can be separated using normal-phase HPLC. nih.gov

The following table provides representative HPLC data for the separation of diol diastereomers.

Table 3: Representative HPLC Separation Data for Diastereomeric Diol Derivatives Data is illustrative and not specific to this compound derivatives.

| Diastereomer | Retention Time (min) | Resolution (Rs) |

| Diastereomer 1 | 15.4 | |

| Diastereomer 2 | 18.2 | 2.1 |

| Column: Silica Gel (Normal Phase) | ||

| Mobile Phase: Hexane/Isopropanol gradient |

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Stereoselective Syntheses for (2S,3R)-Tridecane-2,3-diol

The creation of enantiomerically pure vicinal diols such as this compound is a cornerstone of modern organic synthesis. While several methods exist for the stereoselective synthesis of diols, significant challenges remain in developing processes that are both efficient and environmentally benign, particularly for long-chain aliphatic diols.

Future research in this area should focus on the following:

Catalyst-Controlled Asymmetric Reactions: A primary strategy for synthesizing chiral diols is through catalyst-controlled asymmetric reactions. nih.gov A significant advancement in this field has been the Sharpless asymmetric dihydroxylation, which can produce diols with high enantiomeric excess. mdpi.com However, the reliance on stoichiometric amounts of expensive and often toxic heavy metal oxidants like osmium tetroxide presents a major drawback for large-scale synthesis. Future work should aim to develop catalytic systems based on more abundant and less toxic metals or even metal-free organocatalysts that can achieve similar levels of stereocontrol.

One-Pot Methodologies: The development of one-pot synthesis strategies that combine multiple reaction steps without the need for intermediate purification can significantly improve efficiency and reduce waste. nih.gov For instance, a one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols has been shown to produce chiral syn-1,3-diols with high stereocontrol. nih.gov Adapting such methodologies for the synthesis of 1,2-diols like this compound from readily available starting materials would be a significant step forward.

| Synthetic Strategy | Advantages | Challenges for this compound |

| Sharpless Asymmetric Dihydroxylation | High enantioselectivity | Use of toxic and expensive osmium tetroxide |

| Substrate-Controlled Induction | Good stereocontrol | Requires additional steps for auxiliary manipulation |

| One-Pot Reactions | Increased efficiency, reduced waste | Development of suitable methodologies for 1,2-diols |

Expansion of Biocatalytic Tools for Diol Production and Functionalization

Biocatalysis offers a promising green alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. core.ac.uk The enzymatic production of chiral diols, including 2,3-butanediol, has been successfully demonstrated and highlights the potential for producing this compound. researchgate.netnih.gov

Key areas for future research include:

Enzyme Discovery and Engineering: While a variety of dehydrogenases and reductases are known to produce chiral diols, there is a need to discover or engineer enzymes that are highly active and selective towards long-chain aliphatic substrates like those required for this compound synthesis. Techniques like directed evolution and rational protein design can be employed to improve the substrate specificity, activity, and stability of existing enzymes. acs.org

Cofactor Regeneration Systems: Many enzymatic reductions rely on expensive nicotinamide (B372718) cofactors (NADH or NADPH). researchgate.net The development of efficient in situ cofactor regeneration systems is crucial for the economic viability of biocatalytic processes. core.ac.uk This can involve using a second enzyme and a cheap sacrificial substrate or employing whole-cell biocatalysts where cofactor regeneration is handled by the cell's metabolism. researchgate.net

Process Optimization and Downstream Processing: Research is needed to optimize fermentation and biotransformation conditions to achieve high product titers and yields. nih.gov Furthermore, developing efficient and cost-effective methods for the separation and purification of the target diol from the complex fermentation broth is a significant challenge that needs to be addressed.

| Biocatalytic Approach | Advantages | Unresolved Challenges |

| Whole-Cell Biocatalysis | In-built cofactor regeneration | Potential for side-product formation |

| Isolated Enzyme Systems | Higher purity, simpler downstream processing | Requires external cofactor regeneration |

| Enzyme Immobilization | Enhanced stability and reusability | Potential for mass transfer limitations |

Exploration of Novel Applications of the (2S,3R)-Diol in Materials Science and Medicinal Chemistry

The unique stereochemistry of this compound makes it an attractive building block for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. smolecule.com

Future research should explore:

Polymer Chemistry: Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. The specific stereochemistry of this compound could be exploited to create polymers with novel properties, such as enhanced biodegradability, specific thermal properties, or unique liquid crystalline phases. Research in this area would involve the synthesis and characterization of polymers derived from this chiral diol.

Chiral Ligands and Catalysts: The vicinal diol moiety can serve as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. These ligands can be used to control the stereochemical outcome of a wide range of chemical reactions, leading to the efficient synthesis of other valuable chiral compounds.

Bioactive Molecules: Many natural products and pharmaceuticals contain chiral diol motifs. beilstein-journals.orglouisville.edu The this compound core could be incorporated into novel molecular structures to develop new therapeutic agents. For example, vicinal diols are found in some antifungal agents where the stereochemistry is critical for their biological activity. Exploring the synthesis of analogs of known bioactive compounds using this specific diol is a promising avenue for drug discovery.

Addressing Challenges in Scale-Up and Industrial Production of Enantiopure this compound

The transition from a laboratory-scale synthesis to industrial production presents a number of significant challenges that must be overcome to make this compound a commercially viable product.

Key challenges include:

Cost of Starting Materials and Reagents: The economic feasibility of any large-scale synthesis is heavily dependent on the cost of the raw materials. For stereoselective syntheses, expensive chiral catalysts or auxiliaries can be a major cost driver. For biocatalytic routes, the cost of the growth medium and any necessary inducers can be significant. Research into using cheaper, renewable feedstocks is crucial.

Process Robustness and Reproducibility: Industrial processes need to be robust and reproducible to ensure consistent product quality. This requires a thorough understanding of the reaction parameters and their impact on yield and purity. For biocatalytic processes, maintaining the stability and activity of the biocatalyst over multiple batches is a key concern. researchgate.net

Purification and Quality Control: Developing scalable and cost-effective purification methods to achieve the high purity required for applications in pharmaceuticals or fine chemicals is a major hurdle. This often involves multiple chromatographic steps, which can be expensive and time-consuming. The development of efficient crystallization or extraction methods would be highly beneficial. Rigorous analytical methods are also needed for quality control to ensure the enantiomeric and chemical purity of the final product.

| Challenge Area | Key Considerations for this compound |

| Economic Viability | Cost of long-chain precursors, catalysts, and cofactors. |

| Process Engineering | Reactor design, heat and mass transfer, and process control. |

| Downstream Processing | Efficient separation from reaction mixtures or fermentation broths. |

| Quality Assurance | Accurate determination of enantiomeric excess and removal of impurities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.